2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(2)10-15(13)22-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODYVIPCGHKDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with ethylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Case Study : A study conducted by Maliyappa et al. demonstrated that derivatives of benzothiazole exhibited varying degrees of antimicrobial efficacy, with this compound showing a high inhibition rate against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory cytokines. This property makes it a candidate for developing anti-inflammatory drugs.
Research Findings : In vitro assays revealed that the compound significantly reduces inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .
Neuroactive Potential
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroactive Activity |
|---|---|---|---|
| This Compound | Significant | Moderate | Moderate |
| 2-amino-6-methylbenzothiazole | Moderate | Low | High |
| N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | Low | Significant | Moderate |
This comparative analysis highlights the unique profile of this compound in terms of its diverse biological activities .
Synthesis Routes
The synthesis typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoyl chloride derivative under basic conditions. Methylation reactions are often employed to introduce specific substituents on the benzothiazole ring.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide moiety can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
*Calculated based on molecular formula.
†Estimated from analog with similar substituents .
‡Predicted using ChemDraw software.
Key Observations :
Crystallographic and Spectral Data
Crystal Structures:
- 2-BTBA : Orthorhombic system with lattice parameters a = 5.9479 Å, b = 16.8568 Å, c = 11.9366 Å, Volume = 1169.13 ų .
- 2-BTFBA : Orthorhombic system with a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å, Volume = 1195.61 ų .
- The fluorinated derivative (2-BTFBA) shows reduced a-axis length compared to 2-BTBA, likely due to stronger intermolecular interactions from the -F group .
FT-IR Spectral Features:
- Amide C=O Stretch : Observed at 1670–1620 cm⁻¹ in 2-BTBA and 2-BTFBA .
- N-H Stretch: 3165 cm⁻¹ (2-BTBA) and 3233 cm⁻¹ (2-BTFBA), shifted from 3393 cm⁻¹ in 2-aminobenzothiazole due to hydrogen bonding .
- Aromatic C=C Stretch : 1552 cm⁻¹ (2-BTBA) and 1535 cm⁻¹ (2-BTFBA), distinct from 1521 cm⁻¹ in unsubstituted analogs .
Key Observations :
Biological Activity
The compound 2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N3OS3
- Molecular Weight : 375.53 g/mol
- CAS Number : 573950-96-6
Anticonvulsant Activity
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit anticonvulsant properties. A study evaluated a series of benzothiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The results showed that several compounds significantly reduced seizure duration and frequency without notable neurotoxicity .
Antimicrobial Activity
Benzothiazole derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that certain substituted benzothiazoles possess activity against bacteria and fungi. For instance, compounds with electron-withdrawing groups at specific positions on the benzothiazole ring exhibited enhanced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds similar to this compound have shown promise against various cancer cell lines. In vitro assays revealed that these compounds can inhibit cell proliferation in ovarian, breast, lung, and colon carcinoma cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
- Receptor Interaction : The benzothiazole moiety allows for interactions with various receptors and proteins, contributing to its diverse biological effects.
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives:
Study 1: Anticonvulsant Evaluation
A study published in Pharmacology assessed the anticonvulsant effects of a series of benzothiazole compounds. Among them, a derivative similar to this compound showed significant activity in reducing seizure episodes in animal models without causing neurotoxicity .
Study 2: Anticancer Activity
In another investigation published in Cancer Letters, researchers tested a group of benzothiazole derivatives against human cancer cell lines. The findings indicated that certain modifications on the benzothiazole ring enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting a structure-activity relationship that could inform future drug design .
Q & A
Q. What are the recommended synthetic pathways for 2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis of benzothiazole-benzamide derivatives typically involves coupling reactions between substituted benzothiazole amines and activated carboxylic acid derivatives. For example:
- Step 1 : Prepare the benzothiazole amine (e.g., 6-methyl-1,3-benzothiazol-2-amine) via cyclization of 2-aminothiophenol derivatives with substituted nitriles or aldehydes .
- Step 2 : Activate the carboxylic acid (e.g., 2-(ethylsulfanyl)benzoic acid) using coupling agents like EDCI or HOBt in solvents such as DCM or DMF .
- Step 3 : Purify the product via recrystallization or column chromatography.
Optimization : Control reaction pH (neutral to slightly basic) and temperature (room temperature to 80°C) to minimize side reactions like sulfanyl group oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach:
- Melting Point : Compare with literature values to assess purity .
- Spectroscopy :
- IR : Confirm amide C=O (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) stretches .
- NMR : Verify substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.5 ppm for CH₃ and δ 3.0–3.3 ppm for SCH₂) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen for:
- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity for cancer targets) .
- Antimicrobial Activity : Use MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
-
Replicate Experiments : Standardize assay conditions (e.g., cell line passage number, solvent controls) .
-
SAR Analysis : Compare structural analogs (e.g., methoxy vs. sulfonyl substitutions) to identify critical functional groups . Example:
Substituent Bioactivity (IC₅₀) Ethylsulfanyl 12 µM (Kinase X) Methanesulfonyl 8 µM (Kinase X) -
Computational Modeling : Use docking studies to validate target binding modes .
Q. What strategies are effective for structural optimization to enhance selectivity?
- Modify the Benzothiazole Core : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve binding to hydrophobic enzyme pockets .
- Vary the Sulfanyl Chain : Replace ethyl with cyclopropyl or aryl groups to reduce metabolic degradation .
- Hybrid Scaffolds : Conjugate with triazole or morpholine moieties to target multi-drug-resistant pathogens .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK in cancer) .
- In Vivo Models : Evaluate pharmacokinetics (e.g., Cmax, t½) in rodent studies with HPLC-MS monitoring .
Q. What advanced analytical methods are critical for studying its stability and degradation products?
- HPLC-PDA/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage in acidic conditions) .
- X-ray Crystallography : Resolve crystal structures to identify vulnerable regions (e.g., sulfanyl group oxidation) .
- Accelerated Stability Testing : Expose to heat/light (ICH Q1A guidelines) and quantify impurities .
Q. How can researchers address discrepancies in reported synthetic yields?
- DoE (Design of Experiments) : Optimize parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading .
- Scale-Up Challenges : Use flow chemistry for reproducible large-scale synthesis .
- Byproduct Analysis : Characterize side products (e.g., disulfides from sulfanyl oxidation) via LC-MS .
Q. What methodologies are recommended for studying its potential neurotoxic or off-target effects?
- hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology .
- CYP450 Inhibition : Assess metabolic interference via fluorogenic substrate assays .
- Transcriptomics : Identify off-target gene expression changes using RNA-seq in primary neurons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
